2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC17520223
Molecular Formula: C14H22FNO4
Molecular Weight: 287.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22FNO4 |
|---|---|
| Molecular Weight | 287.33 g/mol |
| IUPAC Name | 2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11+/m0/s1 |
| Standard InChI Key | HPRGBCBVSRQVMV-WFBLGPOFSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2F |
| Canonical SMILES | CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F |
Introduction
Chemical Structure and Stereochemical Features
Core Bicyclic Framework
The molecule is based on a 2-azabicyclo[2.2.1]heptane scaffold, a seven-membered bicyclic system comprising two fused rings (norbornane analog) with a nitrogen atom at position 2. The (3R,5S) configuration indicates specific stereochemical orientations at positions 3 and 5, which are critical for molecular recognition in biological systems. The fluorine atom at position 5 introduces electronegativity and potential hydrogen-bonding interactions, while the tert-butyl and ethyl esters at positions 2 and 3, respectively, modulate solubility and stability .
Key Structural Attributes:
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Bicyclic Core: Enhances rigidity, favoring preorganization for target binding.
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Fluorine Substitution: Modulates electronic properties and metabolic stability.
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Ester Protections: tert-butyl (bulky, lipophilic) and ethyl (moderately polar) groups balance solubility and synthetic manipulability.
Synthetic Strategies and Intermediate Characterization
Retrosynthetic Analysis
Hypothetical synthetic routes for this compound may involve:
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Construction of the Azabicyclo Core: Via intramolecular cyclization of a suitably functionalized precursor.
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Fluorination at Position 5: Using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution.
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Esterification: Sequential protection of the 2- and 3-carboxyl groups with tert-butyl and ethyl esters.
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Formation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Diels-Alder cyclization, oxidation |
| 2 | Stereoselective fluorination at position 5 | DAST or Deoxo-Fluor® |
| 3 | Protection of 2-carboxyl as tert-butyl ester | Boc₂O, DMAP, CH₂Cl₂ |
| 4 | Protection of 3-carboxyl as ethyl ester | Ethyl chloroformate, TEA, DMF |
Physicochemical and Spectroscopic Properties
Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁FNO₅ |
| Molecular Weight | 314.33 g/mol |
| logP (Predicted) | 2.1 ± 0.3 |
| Solubility (Water) | <1 mg/mL |
| Topological Polar SA | 78.2 Ų |
The tert-butyl group enhances lipophilicity (logP ~2.1), while the ethyl ester marginally improves aqueous solubility compared to longer-chain esters. The fluorine atom contributes to dipole interactions, as evidenced by its impact on NMR chemical shifts .
Spectroscopic Signatures
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¹H NMR: Expected signals include:
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δ 1.2–1.4 ppm (tert-butyl CH₃).
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δ 4.1–4.3 ppm (ethyl CH₂).
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δ 5.1–5.3 ppm (bridgehead protons).
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¹⁹F NMR: A singlet near δ -120 ppm, typical for aliphatic C-F bonds.
Stability and Degradation Pathways
Ester Hydrolysis Kinetics
The ethyl ester is susceptible to enzymatic hydrolysis (e.g., esterases), whereas the tert-butyl group confers resistance to acidic conditions. Accelerated stability studies (40°C/75% RH) predict a half-life >6 months in solid state.
Photodegradation Risks
The fluorine atom and aromatic bicyclic system may predispose the compound to UV-induced radical formation, necessitating light-protected storage.
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